molecular formula C29H41F2N5O2 B12289157 3-Hydroxymethyl Maraviroc-d6

3-Hydroxymethyl Maraviroc-d6

Cat. No.: B12289157
M. Wt: 529.7 g/mol
InChI Key: QYAXWUVUSZZECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxymethyl Maraviroc-d6 is a deuterium-labeled analogue of Maraviroc, a chemokine receptor antagonist used in the treatment of HIV-1 infection. This compound is primarily used in proteomics research and has a molecular formula of C29H35D6F2N5O with a molecular weight of 535.70 .

Chemical Reactions Analysis

3-Hydroxymethyl Maraviroc-d6, like its parent compound Maraviroc, can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

3-Hydroxymethyl Maraviroc-d6 is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

3-Hydroxymethyl Maraviroc-d6, like Maraviroc, acts as an entry inhibitor by blocking the CCR5 receptor on the surface of human cells. This prevents the HIV-1 virus from binding to the receptor and entering the cells. The interaction between Maraviroc and the CCR5 receptor is selective and slowly reversible, making it an effective antiretroviral agent .

Comparison with Similar Compounds

3-Hydroxymethyl Maraviroc-d6 is unique due to its deuterium labeling, which enhances the accuracy and sensitivity of analytical methods. Similar compounds include:

Properties

Molecular Formula

C29H41F2N5O2

Molecular Weight

529.7 g/mol

IUPAC Name

4,4-difluoro-N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38)

InChI Key

QYAXWUVUSZZECX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.